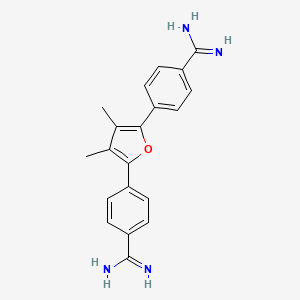

3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4’-(3,4-Dimethylfuran-2,5-diyl)dibenzimidamide is a chemical compound with the molecular formula C20H20N4O. This compound is characterized by the presence of a furan ring substituted with two methyl groups at positions 3 and 4, and two benzimidamide groups attached at positions 2 and 5 of the furan ring. It is a derivative of furan and benzimidazole, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(3,4-Dimethylfuran-2,5-diyl)dibenzimidamide typically involves the reaction of 3,4-dimethylfuran-2,5-dione with benzimidamide derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction conditions often include:

Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.

Temperature: The reaction is typically conducted at temperatures ranging from 50°C to 100°C.

Solvent: Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(3,4-Dimethylfuran-2,5-diyl)dibenzimidamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,4’-(3,4-Dimethylfuran-2,5-diyl)dibenzimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the furan or benzimidamide rings are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce furan-2,5-diol derivatives. Substitution reactions can lead to a variety of substituted benzimidamide compounds.

Scientific Research Applications

4,4’-(3,4-Dimethylfuran-2,5-diyl)dibenzimidamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive compounds.

Medicine: Explored for its therapeutic potential in treating various diseases. Research is ongoing to understand its mechanism of action and efficacy in clinical settings.

Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4’-(3,4-Dimethylfuran-2,5-diyl)dibenzimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

3,4-Dimethylfuran-2,5-dione: A precursor in the synthesis of 4,4’-(3,4-Dimethylfuran-2,5-diyl)dibenzimidamide.

Benzimidazole Derivatives: Compounds with similar structural features and biological activities.

Uniqueness

4,4’-(3,4-Dimethylfuran-2,5-diyl)dibenzimidamide is unique due to its specific combination of a furan ring and benzimidamide groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3,4-Dimethyl-2,5-bis(4-amidinophenyl)furan is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an antimicrobial agent. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H20N4O

- Molecular Weight : 348.4 g/mol

- CAS Number : 432303

The compound features a furan ring with two amidinophenyl substituents that contribute to its biological potency.

This compound exhibits its biological effects primarily through interaction with nucleic acids and proteins. The amidine groups facilitate binding to the minor groove of DNA, which can disrupt essential cellular processes in pathogens.

Antifungal Activity

Research has demonstrated that dicationic compounds like this compound possess notable antifungal properties. A study indicated that this compound exhibited significant activity against various eukaryotic pathogens, including Candida species. The mechanism involves interference with fungal cell membrane integrity and function .

Antileishmanial Activity

In vitro studies have shown that this compound has potent antileishmanial activity. It was found to be significantly more effective than traditional treatments like pentamidine. Specifically, it demonstrated an IC50 value of approximately 1.30 μM against Leishmania parasites, indicating its potential as an effective therapeutic agent .

Antitrypanosomal Activity

The compound has also been evaluated for its efficacy against Trypanosoma brucei in murine models. A single intravenous dose showed high effectiveness in reducing parasite load in infected mice . The data suggest that the compound could serve as a promising candidate for treating African trypanosomiasis.

Study on Antileishmanial Efficacy

A comparative study assessed the effectiveness of several aromatic dications against Leishmania. The results indicated that this compound was more potent than other tested compounds and had a favorable toxicity profile compared to standard treatments .

| Compound | IC50 (μM) | Toxicity Ratio (Parasite/Macrophage) |

|---|---|---|

| This compound | 1.30 | 155 |

| Pentamidine | 8.00 | 30 |

Study on Trypanosomiasis Treatment

In another study focusing on Trypanosomiasis treatment, the compound was administered at varying doses. Results showed a significant reduction in parasitemia with minimal side effects observed in treated animals .

Properties

Molecular Formula |

C20H20N4O |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

4-[5-(4-carbamimidoylphenyl)-3,4-dimethylfuran-2-yl]benzenecarboximidamide |

InChI |

InChI=1S/C20H20N4O/c1-11-12(2)18(14-5-9-16(10-6-14)20(23)24)25-17(11)13-3-7-15(8-4-13)19(21)22/h3-10H,1-2H3,(H3,21,22)(H3,23,24) |

InChI Key |

KUBQARQJQHKFTA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=C1C)C2=CC=C(C=C2)C(=N)N)C3=CC=C(C=C3)C(=N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.